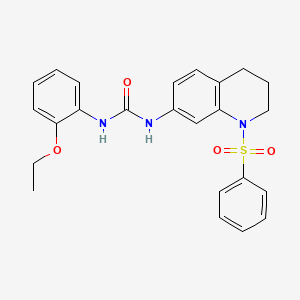

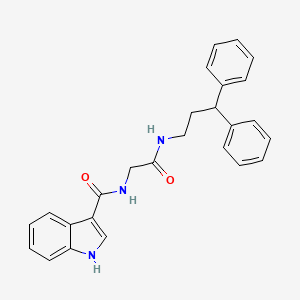

![molecular formula C23H22N4OS B2746785 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 897458-94-5](/img/structure/B2746785.png)

2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone, also known as PTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTE is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives.

Applications De Recherche Scientifique

Microwave-assisted Hantzsch Thiazole Synthesis

A study by Kamila et al. (2012) detailed the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines through the Hantzsch thiazole reaction, employing microwave heating. This method showcased an efficient pathway to synthesize thiazole derivatives using 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, which are closely related to the queried compound, indicating its potential as an intermediate in synthesizing complex thiazole structures (Kamila, Mendoza, & Biehl, 2012).

Potential Anticancer Applications

Potikha and Brovarets (2020) proposed a method for assembling the imidazo[2,1-b][1,3]thiazole system, which included screening for antitumor activity. A derivative, 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]-thiazol-6-yl)ethanone, demonstrated moderate ability to suppress the growth of kidney cancer cells, highlighting the potential anticancer applications of compounds within this chemical framework (Potikha & Brovarets, 2020).

Synthesis of Benzothiazole- and Benzimidazole-based Heterocycles

Darweesh et al. (2016) explored the synthesis of benzothiazole- and benzimidazole-based heterocycles, deriving novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. While the study did not specifically mention "2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone," it underscores the versatility of similar imidazo[2,1-b]thiazol and phenylpiperazinyl structures in synthesizing diverse heterocyclic compounds with potential pharmacological applications (Darweesh, Mekky, Salman, & Farag, 2016).

Antiinflammatory Activity Study

A study by Lantos et al. (1984) on isomeric dihydroimidazo[2,1-b]thiazoles revealed significant antiinflammatory activity in adjuvant arthritic rat assay, suggesting the therapeutic potential of such compounds in inflammation-related disorders. This work implies that structurally similar compounds, including those with the phenylimidazo[2,1-b]thiazol backbone, could be explored for their antiinflammatory properties (Lantos, Bender, Razgaitis, Sutton, Dimartino, Griswold, & Walz, 1984).

Propriétés

IUPAC Name |

2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4OS/c28-22(26-13-11-25(12-14-26)19-9-5-2-6-10-19)15-20-17-29-23-24-21(16-27(20)23)18-7-3-1-4-8-18/h1-10,16-17H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCYIKBGJVGALN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

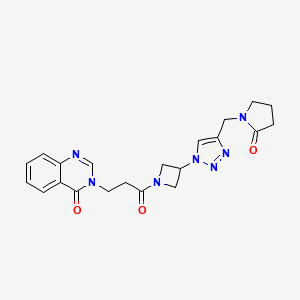

![4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B2746703.png)

![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746711.png)

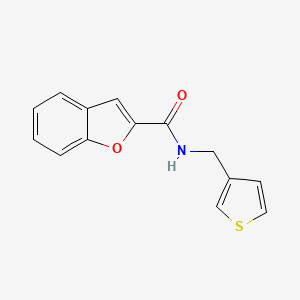

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2746714.png)

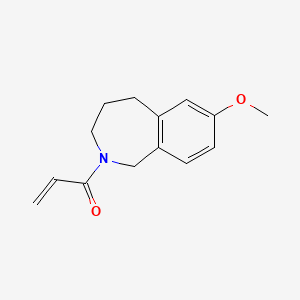

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2746716.png)

![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B2746717.png)

![N-[[4-(3-chlorophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2746719.png)